1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide
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Overview
Description
1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is a complex heterocyclic compound that combines the structural features of benzoxazole and pyrrolotriazolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core . This intermediate is then coupled with a pyrrolotriazolopyrimidine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.
Pyrrolotriazolopyrimidine: A related compound with a similar tricyclic structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is unique due to its combination of structural features from both benzoxazole and pyrrolotriazolopyrimidine. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H22N6OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H22N6OS/c1-12(2)9-26-14(4)13(3)18-19(26)22-11-27-20(18)24-17(25-27)10-29-21-23-15-7-5-6-8-16(15)28-21/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
WZCMQFBVBHHNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)CC(C)C)C |
Origin of Product |
United States |
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